molecular formula C10H11Cl2N3O2S B4770185 N-(2,4-dichlorophenyl)-2-(methoxyacetyl)hydrazinecarbothioamide

N-(2,4-dichlorophenyl)-2-(methoxyacetyl)hydrazinecarbothioamide

Cat. No.: B4770185
M. Wt: 308.18 g/mol
InChI Key: VBIAZGNXTHBYAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dichlorophenyl)-2-(methoxyacetyl)hydrazinecarbothioamide, also known as DMTS, is a synthetic compound that belongs to the class of thiosemicarbazone derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research.

Mechanism of Action

The exact mechanism of action of N-(2,4-dichlorophenyl)-2-(methoxyacetyl)hydrazinecarbothioamide is not fully understood. However, it is believed to exert its anti-cancer effects through several pathways, including the inhibition of DNA synthesis and the induction of oxidative stress in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound can alter the expression of various genes involved in cancer progression, including those involved in cell cycle regulation and apoptosis. Additionally, this compound has been shown to modulate the activity of various enzymes involved in cellular metabolism and signaling pathways.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(2,4-dichlorophenyl)-2-(methoxyacetyl)hydrazinecarbothioamide is its ability to selectively target cancer cells while sparing normal cells. This makes it a potentially safer and more effective anti-cancer agent compared to traditional chemotherapy drugs. However, this compound has some limitations in lab experiments, including its relatively low solubility in water and its potential toxicity at high concentrations.

Future Directions

Future research on N-(2,4-dichlorophenyl)-2-(methoxyacetyl)hydrazinecarbothioamide could focus on further elucidating its mechanism of action and identifying potential drug targets. Additionally, studies could investigate the potential use of this compound in combination with other anti-cancer agents to enhance its efficacy. Finally, research could focus on developing more efficient synthesis methods for this compound to improve its availability for scientific research.

Scientific Research Applications

N-(2,4-dichlorophenyl)-2-(methoxyacetyl)hydrazinecarbothioamide has been shown to possess anti-cancer properties, making it a promising candidate for cancer research. Several studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, further highlighting its potential as an anti-cancer agent.

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-3-[(2-methoxyacetyl)amino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2N3O2S/c1-17-5-9(16)14-15-10(18)13-8-3-2-6(11)4-7(8)12/h2-4H,5H2,1H3,(H,14,16)(H2,13,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBIAZGNXTHBYAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NNC(=S)NC1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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